Ioxynil octanoate (CAS 3861-47-0) is a highly lipophilic ester derivative of the hydroxybenzonitrile herbicide ioxynil. Functioning primarily as a Photosystem II (PSII) inhibitor, this specific octanoate form is synthesized to overcome the poor cuticular penetration and limited organic formulation compatibility of the parent phenol and its alkali salts. By masking the phenolic hydroxyl group with an eight-carbon aliphatic chain, the compound achieves exceptional solubility in non-polar solvents, making it a critical active ingredient for Emulsifiable Concentrate (EC) formulations used in broadleaf weed control [1].
Substituting ioxynil octanoate with its parent phenol, alkali salts (e.g., ioxynil sodium), or the closely related bromoxynil octanoate compromises either formulation stability or target efficacy. The alkali salts are highly water-soluble but exhibit poor foliar penetration through waxy plant cuticles and cannot be formulated as oil-based ECs. Conversely, while bromoxynil octanoate shares the ester functionality, the substitution of iodine with bromine alters the melting point, soil degradation profile, and specific binding affinity within the PSII complex. Procurement of the exact ioxynil octanoate ester is therefore mandatory when manufacturing high-loading, rainfast EC formulations requiring the specific herbicidal spectrum of the diiodo-benzonitrile moiety [1].
Ioxynil octanoate exhibits a water solubility of just 0.03 mg/L at 20 °C, alongside massive organic solubility (e.g., 1000 g/L in xylene and acetone) [1]. In stark contrast, ioxynil sodium salt is highly water-soluble (approx. 140,000 mg/L) and insoluble in lipophilic solvents [2].
| Evidence Dimension | Aqueous vs. organic solubility profile |
| Target Compound Data | 0.03 mg/L (water); 1000 g/L (xylene) |
| Comparator Or Baseline | Ioxynil sodium salt (140,000 mg/L in water) |
| Quantified Difference | >10^6 shift in aqueous/organic solubility ratio |
| Conditions | 20 °C, neutral pH |
Dictates the mandatory use of the octanoate ester for manufacturing high-loading, oil-based Emulsifiable Concentrate (EC) formulations.
The esterification of ioxynil with octanoic acid shifts the molecule to a highly lipophilic state, yielding a logP of 6.0. The parent ioxynil phenol has a pKa of 4.1, meaning it exists primarily as an ionized, poorly penetrating species at physiological pH [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
| Target Compound Data | logP = 6.0 |
| Comparator Or Baseline | Ioxynil phenol (pKa 4.1, predominantly ionized at pH 7) |
| Quantified Difference | Conversion from a hydrophilic anion to a highly lipophilic neutral ester |
| Conditions | pH 7, 25 °C |
The high logP ensures rapid diffusion through waxy plant cuticles, providing superior rainfastness and contact efficacy compared to aqueous salt formulations.
Ioxynil octanoate presents as a crystalline solid with a melting point of 59-61 °C. Its closest structural analog, bromoxynil octanoate, has a significantly lower melting point of 45-46 °C [1].
| Evidence Dimension | Melting point |
| Target Compound Data | 59-61 °C |
| Comparator Or Baseline | Bromoxynil octanoate (45-46 °C) |
| Quantified Difference | +14 to +15 °C higher melting threshold |
| Conditions | Standard atmospheric pressure |
The higher melting point prevents technical-grade material from caking or melting during transport and storage in warm climates prior to formulation.
While the parent ioxynil phenol is hydrolytically stable across pH 2-7, ioxynil octanoate acts as a delivery vehicle that undergoes controlled hydrolysis. It is stable at pH 5 but degrades with a DT50 of 6 days at pH 7 and 19 days at pH 9, releasing the active herbicidal phenol upon environmental or biological exposure [1].
| Evidence Dimension | Hydrolytic half-life (DT50) |
| Target Compound Data | DT50 = 6 days (pH 7) |
| Comparator Or Baseline | Ioxynil phenol (No degradation detected at pH 5-7 up to 52 days) |
| Quantified Difference | Controlled ester cleavage vs absolute hydrolytic persistence |
| Conditions | Aqueous buffer, 22 °C |
Allows the ester to remain stable in slightly acidic tank mixes while ensuring rapid release of the active moiety post-application.
Because of its extraordinary solubility in aromatic solvents (up to 1000 g/L in xylene), ioxynil octanoate is the required active ingredient form for manufacturing concentrated, oil-based herbicide formulations. It cannot be substituted with ioxynil salts, which crash out of lipophilic solvent systems [1].
The extreme lipophilicity (logP 6.0) of the octanoate ester drives rapid partitioning into the waxy cuticles of broadleaf weeds. This makes it the preferred procurement choice for agricultural sprays that require high rainfastness shortly after application, a performance metric unattainable by the water-soluble sodium or potassium salts [2].
Ioxynil octanoate is frequently selected for co-formulation with other lipophilic herbicides, such as MCPA-ethylhexyl or mecoprop-P esters. Its compatible phase behavior and similar hydrolytic release profile ensure uniform emulsion stability in the spray tank, which is critical for multi-active broad-spectrum products [2].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard